methyl 2-[(2-methylphenyl)amino]acetate
CAS No.: 83627-53-6
Cat. No.: VC11635415
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83627-53-6 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | methyl 2-(2-methylanilino)acetate |
| Standard InChI | InChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)11-7-10(12)13-2/h3-6,11H,7H2,1-2H3 |
| Standard InChI Key | BZZQMGVCAVCNKO-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NCC(=O)OC |
| Canonical SMILES | CC1=CC=CC=C1NCC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-[(2-methylphenyl)amino]acetate is characterized by a central glycine backbone modified with a 2-methylphenyl substituent on the amino group and a methyl ester on the carboxylate. Key physicochemical parameters include:
The compound’s ester group enhances solubility in organic solvents, while the aromatic 2-methylphenyl group contributes to stability and potential π-π interactions in biological systems. Spectroscopic data (e.g., NMR, IR) remain undocumented in publicly available literature, underscoring a need for further characterization.
Synthesis Methods
Nucleophilic Substitution Reaction
The most well-documented synthesis involves reacting 2-methylaniline with methyl chloroacetate under basic conditions. Triethylamine is typically employed to neutralize HCl generated during the reaction, facilitating the nucleophilic attack of the amine on the chloroacetate:
This method is scalable for industrial production using continuous flow reactors, which improve mixing and heat transfer to optimize yields.
Applications in Scientific Research
Chemical Intermediate
The compound serves as a precursor in synthesizing complex molecules, particularly those requiring aromatic amino ester motifs. Its reactivity at both the amino and ester groups enables modifications such as:
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Acylation: Introducing acyl groups to the amine.
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Hydrolysis: Converting the ester to a carboxylic acid for peptide coupling.
Material Science
The compound’s aromatic and ester functionalities make it a candidate for designing polymers or coatings with tailored solubility and stability properties.
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